molecular formula C21H19F3IP B168670 Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide CAS No. 128622-15-1

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide

Cat. No. B168670
CAS No.: 128622-15-1
M. Wt: 486.2 g/mol
InChI Key: OILVALOYRFDGPW-UHFFFAOYSA-M
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Patent
US07476762B2

Procedure details

In another embodiment, a method for preparing 4-chloro-N-[(1S)-4,4,4-trifluoro-1-hydroxymethyl-2-(2,2,2-trifluoroethyl)-butyl]benzenesulfonamide is provided and includes (a) reacting 1,1,1-trifluoro-3-iodopropane with triphenylphosphine to form (3,3,3-trifluoropropyl)-triphenylphosphonium iodide; (b) reacting (3,3,3-trifluoropropyl)-triphenylphosphonium iodide and a base at a temperature of −70° C. to 25° C.; (c) reacting the product of step (b) with ethylchloroformate at a temperature below about −20° C. to form 4,4,4-trifluoro-2-(triphenyl-λ5-phosphanylidene)-butyric acid ester; (d) isolating 4,4,4-trifluoro-2-(triphenyl-λ5-phosphanylidene)-butyric acid ester by hydrocarbon trituration; (e) reacting dehydrated trifluoroacetaldehyde, which is free of acidic impurities, and 4,4,4-trifluoro-2-(triphenyl-λ5-phosphanylidene)-butyric acid ester to form 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-but-2-enoic acid ester; (f) hydrogenating 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-but-2-enoic acid ester to form 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyric acid ester; (g) reacting 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyric acid ester with N,O-dimethylhydroxylamine hydrochloride to form 4,4,4-trifluoro-N-methoxy-N-methyl-2-(2,2,2-trifluoroethyl)-butyramide; (h) reacting 4,4,4-trifluoro-N-methoxy-N-methyl-2-(2,2,2-trifluoroethyl)-butyramide with a first reducing agent to form 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyraldehyde; (i) reacting 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyraldehyde, a titanium alkoxide, and (S)-(+)-p-toluenesulfinamide to form N-methyl-N-[(1S)-4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butylidene]benzenesulfinamide; (j) cyanating N-methyl-N-[(1S)-4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butylidene]benzenesulfinamide to form N-methyl-benzenesulfinic acid [(1S)-1-cyano-4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyl]amide; (k) reacting N-methyl-benzenesulfinic acid [(1S)-1-cyano-4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyl]amide with an aqueous acid; (l) reacting the product of step (k) with an alcohol in the presence of an acid to form (2S)-2-amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)-pentanoic acid methyl ester; (m) reacting (2S)-2-amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)-pentanoic acid methyl ester with 4-chlorobenzenesulfonyl chloride to form (2S)-2-(4-chloro-benzenesulfonylamino)-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)-pentanoic acid methyl ester; (n) combining (2S)-2-(4-chloro-benzenesulfonylamino)-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)-pentanoic acid methyl ester and a second reducing agent to form 4-chloro-N-[(1S)-4,4,4-trifluoro-1-hydroxymethyl-2-(2,2,2-trifluoroethyl)-butyl]benzenesulfonamide; (o) quenching the product of step (n); and (p) isolating the 4-chloro N-[(1S)-4,4,4-trifluoro-1-hydroxymethyl-2-(2,2,2-trifluoroethyl)-butyl]benzenesulfonamide.
Name
4-chloro-N-[(1S)-4,4,4-trifluoro-1-hydroxymethyl-2-(2,2,2-trifluoroethyl)-butyl]benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=CC(S(N[C@H](CO)C(CC(F)(F)F)CC(F)(F)F)(=O)=O)=CC=1.[F:26][C:27]([F:32])([F:31])[CH2:28][CH2:29][I:30].[C:33]1([P:39]([C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=2)[C:40]2[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=2)[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>>[I-:30].[F:26][C:27]([F:32])([F:31])[CH2:28][CH2:29][P+:39]([C:40]1[CH:41]=[CH:42][CH:43]=[CH:44][CH:45]=1)([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)[C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1 |f:3.4|

Inputs

Step One
Name
4-chloro-N-[(1S)-4,4,4-trifluoro-1-hydroxymethyl-2-(2,2,2-trifluoroethyl)-butyl]benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(CC(F)(F)F)CC(F)(F)F)CO
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCI)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is provided

Outcomes

Product
Name
Type
product
Smiles
[I-].FC(CC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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